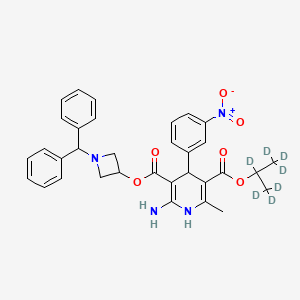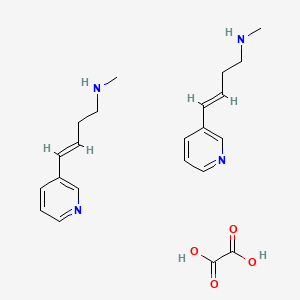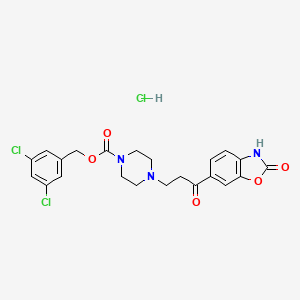
CO1686-DA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
Applications De Recherche Scientifique
1. Cancer Research
CO1686 has been implicated in cancer research, particularly in the context of the p160 steroid receptor co-activator (SRC) family. SRC family members, including SRC1, SRC2, and SRC3, mediate the transcriptional functions of nuclear receptors and other transcription factors. These co-activators are subject to amplification and overexpression in various human cancers, and studies have explored the molecular mechanisms by which SRCs promote cancer cell proliferation and survival, especially in breast and prostate cancers (Xu, Wu, & O’Malley, 2009).
2. Microbial Interactions and Ecosystem Modeling
CO1686 is also relevant in the study of microbial interactions and ecosystem modeling. Techniques like metagenomics and 16S pyrosequencing have leveraged CO1686 for the prediction of species interactions in various environments. This includes high-throughput discovery of cooperative and competitive relationships between species, contributing significantly to our understanding of global ecosystem networks and dynamic models (Faust & Raes, 2012).
3. Material Science and Nanotechnology
In material science, CO1686 has been studied for its potential in nanotechnology applications. For instance, the coronoid nanographene C216 molecule, a form of CO1686, has been thoroughly studied as an effective membrane for hydrogen purification, surpassing traditional membranes in selectivity and effectiveness (Liu et al., 2018).
4. Atmospheric and Environmental Studies
CO1686 plays a crucial role in atmospheric and environmental studies. For example, isotopologues of the CO molecule have been extensively studied to understand their roles in various atmospheric processes. Such research is vital for understanding climate change, atmospheric chemistry, and environmental conservation efforts (Li et al., 2015).
5. Biochemistry and Molecular Biology
In biochemistry, CO1686 has been used to study oxygen isotopes in atmospheric CO2, contributing significantly to our understanding of biogeochemical cycles. This research has implications for identifying CO2 sources and understanding the global carbon budget, which is crucial for addressing climate change and environmental sustainability (Liang et al., 2017).
Propriétés
Formule moléculaire |
C24H26F3N7O2 |
|---|---|
Poids moléculaire |
501.5 |
SMILES |
NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1 |
Apparence |
white solid powder |
Synonymes |
CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.; 1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


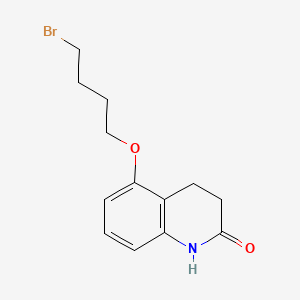

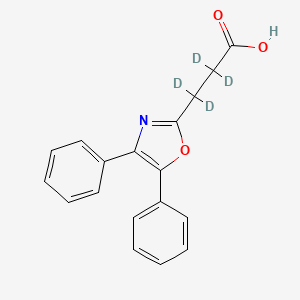
![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)
